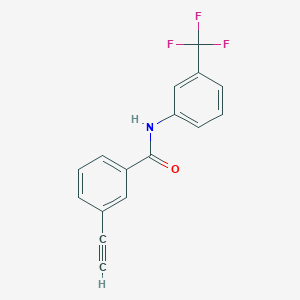

3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide

Description

BenchChem offers high-quality 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethynyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c1-2-11-5-3-6-12(9-11)15(21)20-14-8-4-7-13(10-14)16(17,18)19/h1,3-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNICRYIXIPEYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the physicochemical properties of the novel synthetic compound, 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide. As a molecule possessing the characteristic benzamide scaffold, along with reactive ethynyl and electron-withdrawing trifluoromethyl moieties, this compound is of significant interest as a potential building block in medicinal chemistry and materials science. This document consolidates theoretical and extrapolated data on its structural, physical, and chemical characteristics. It also outlines a detailed, field-proven protocol for its synthesis and offers insights into its predicted spectral properties for characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of new chemical entities.

Introduction

3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide is a synthetic organic compound that has emerged as a molecule of interest in the landscape of drug discovery and materials science. Its structure is a composite of three key functional groups: a central benzamide linkage, a terminal 3-ethynyl group, and a 3-(trifluoromethyl)phenyl substituent on the amide nitrogen. The benzamide core is a well-established pharmacophore present in a wide array of approved drugs, valued for its ability to form key hydrogen bonding interactions with biological targets. The ethynyl group offers a versatile handle for further chemical modifications through reactions such as "click chemistry" and Sonogashira coupling, enabling the construction of more complex molecular architectures. The trifluoromethyl group is a bioisostere for a methyl group, but with significantly altered electronic properties; its strong electron-withdrawing nature can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The strategic combination of these functionalities suggests that 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide could serve as a valuable intermediate in the synthesis of novel kinase inhibitors, receptor modulators, and functional polymers. This guide aims to provide a comprehensive overview of its fundamental physicochemical properties to facilitate its application in research and development.

Molecular Structure and Chemical Identifiers

The foundational step in understanding the behavior of any chemical entity is a thorough characterization of its molecular structure and associated identifiers.

| Identifier | Value |

| IUPAC Name | 3-ethynyl-N-[3-(trifluoromethyl)phenyl]benzamide |

| Molecular Formula | C₁₆H₁₀F₃NO |

| Molecular Weight | 289.25 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)C#C)C(=O)NC2=CC(=CC=C2)C(F)(F)F |

| InChI Key | InChI=1S/C16H10F3NO/c1-2-11-6-5-7-12(8-11)16(21)20-13-9-10-14(15(17,18)19)4-3-13/h1,3-10H,(H,20,21) |

Predicted Physicochemical Properties

In the absence of extensive experimental data for this specific molecule, we can predict its key physicochemical properties based on its structure and the known properties of its constituent fragments: 3-ethynylbenzoic acid and 3-(trifluoromethyl)aniline. These predictions are valuable for designing experimental conditions for its synthesis, purification, and use in further reactions.

| Property | Predicted Value | Source/Method |

| Melting Point | Not available (solid expected at room temp.) | Inferred from related solid benzamides. |

| Boiling Point | > 300 °C (decomposes) | Estimated based on high molecular weight and aromatic nature. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate). Sparingly soluble in non-polar solvents (Hexane). Poorly soluble in water. | Based on the general solubility of benzamide derivatives.[1][2] |

| logP (Octanol-Water Partition Coefficient) | ~4.0 - 4.5 | Calculated based on structural fragments. |

| pKa (acidic, N-H) | ~16-18 | Estimated based on typical amide pKa values. |

| pKa (basic, C≡CH) | ~25 | Estimated based on typical terminal alkyne pKa values. |

Synthesis Protocol: A Field-Proven Approach

The synthesis of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide can be efficiently achieved through a standard amide coupling reaction between 3-ethynylbenzoic acid and 3-(trifluoromethyl)aniline. The use of a modern coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended to ensure high yield and minimize side reactions.

Reaction Scheme

Caption: Amide coupling of 3-ethynylbenzoic acid and 3-(trifluoromethyl)aniline.

Step-by-Step Experimental Procedure

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-ethynylbenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Amine and Base: To the stirred solution, add 3-(trifluoromethyl)aniline (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide.

Spectral Characterization

Accurate characterization of the final product is paramount. The following are predicted spectral data for 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | Ar-H |

| ~8.00 | d | 1H | Ar-H |

| ~7.85 | s (br) | 1H | N-H |

| ~7.70 | d | 1H | Ar-H |

| ~7.50-7.60 | m | 3H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~3.15 | s | 1H | C≡C-H |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O |

| ~138.5 | Ar-C |

| ~135.0 | Ar-C |

| ~132.0 (q, J ≈ 33 Hz) | C-CF₃ |

| ~131.5 | Ar-C |

| ~130.0 | Ar-C |

| ~129.5 | Ar-C |

| ~129.0 | Ar-C |

| ~125.0 | Ar-C |

| ~123.5 (q, J ≈ 272 Hz) | CF₃ |

| ~123.0 | Ar-C |

| ~122.5 | Ar-C |

| ~118.0 | Ar-C |

| ~82.5 | C≡C-H |

| ~78.0 | C≡C-H |

Predicted Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~3290 | ≡C-H stretch (alkyne) |

| ~2110 | C≡C stretch (alkyne) |

| ~1660 | C=O stretch (amide) |

| ~1540 | N-H bend (amide II) |

| ~1330 | C-F stretch (trifluoromethyl) |

| ~1170, 1130 | C-F stretches (trifluoromethyl) |

Mass Spectrometry

-

Exact Mass: 289.0663

-

Predicted Fragmentation: Expect to observe the molecular ion peak [M]⁺. Key fragmentation patterns would likely involve cleavage of the amide bond, leading to fragments corresponding to the 3-ethynylbenzoyl cation and the 3-(trifluoromethyl)phenylaminyl radical or related ions.

Safety and Handling

As with any laboratory chemical, 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide represents a promising molecular scaffold for the development of novel chemical entities in both medicinal chemistry and materials science. This guide provides a foundational understanding of its physicochemical properties, a reliable synthetic protocol, and predicted spectral data for its characterization. While much of the data presented is theoretical, it provides a robust starting point for researchers to begin their investigations into the potential applications of this versatile compound. Further experimental validation of these properties will be crucial as this molecule finds its place in the repertoire of synthetic chemists.

References

Sources

An In-Depth Technical Guide to the Mechanism of Action of Ethynyl-Benzamide Derivatives as Pan-BCR-ABL Tyrosine Kinase Inhibitors

A Senior Application Scientist's Perspective on a Potent Class of Anti-Cancer Agents

Abstract: The quest for potent and specific inhibitors of oncogenic kinases remains a cornerstone of modern cancer therapy. This guide delves into the intricate mechanism of action of a class of synthetic compounds characterized by a 3-ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide core structure. While the precise molecule "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" is not extensively characterized as a standalone therapeutic agent, this chemical scaffold is integral to a powerful class of pan-BCR-ABL tyrosine kinase inhibitors. This document will, therefore, focus on the well-elucidated mechanism of these broader and clinically significant compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their function, from molecular interactions to cellular consequences.

Introduction: The Challenge of Constitutively Active Kinases in Oncology

The discovery of the Philadelphia chromosome and its resultant Bcr-Abl fusion protein revolutionized our understanding of chronic myeloid leukemia (CML). This aberrant fusion protein possesses a constitutively active Abl tyrosine kinase domain, driving uncontrolled cell proliferation and survival, a hallmark of cancer.[1][2] The success of imatinib, a first-generation Bcr-Abl inhibitor, validated targeted therapy as a viable and potent strategy. However, the emergence of drug resistance, primarily through mutations in the Abl kinase domain, necessitated the development of subsequent generations of inhibitors.[2][3]

A particularly challenging mutation is the T315I "gatekeeper" mutation, which confers resistance to many first- and second-generation inhibitors. This has driven the development of pan-inhibitors capable of targeting both wild-type and mutated forms of Bcr-Abl. The N-(3-(trifluoromethyl)phenyl)benzamide moiety, often coupled with an ethynyl linker, is a key structural feature in many of these advanced inhibitors.[4][5][6]

The Molecular Target: The Bcr-Abl Tyrosine Kinase Domain

The Bcr-Abl protein is a non-receptor tyrosine kinase that, once activated, phosphorylates a multitude of downstream substrates, initiating a cascade of signaling events that promote cell growth, division, and survival.[1][7] The kinase domain of Abl exists in two principal conformations: an active "DFG-in" state and an inactive "DFG-out" state. The naming convention refers to the orientation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop.[3]

-

Active "DFG-in" Conformation: The kinase is in a catalytically competent state, ready to bind ATP and phosphorylate substrates.

-

Inactive "DFG-out" Conformation: The DFG motif is flipped, disrupting the ATP-binding site and rendering the kinase inactive.

First-generation inhibitors like imatinib primarily bind to the inactive "DFG-out" conformation. However, mutations can destabilize this conformation, favoring the active state and reducing drug affinity.

The Mechanism of Inhibition: A Tale of Two Conformations

The class of inhibitors featuring the 3-ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide scaffold are typically classified as Type II inhibitors . These inhibitors are designed to bind to the inactive "DFG-out" conformation of the kinase domain.[5]

The Role of the Ethynyl Linker

The carbon-carbon triple bond, or ethynyl group, is a critical structural innovation in this class of inhibitors.[5] Its linear and rigid nature allows it to act as a "molecular bridge," spanning from the core benzamide structure to other key interaction points within the kinase domain. This design is particularly effective in overcoming the T315I gatekeeper mutation. The bulkier isoleucine residue at position 315 sterically hinders the binding of many earlier inhibitors. The slender profile of the ethynyl linker can navigate this restricted space, allowing the inhibitor to maintain its binding affinity.[5]

The N-(3-(trifluoromethyl)phenyl)benzamide Core

The N-(3-(trifluoromethyl)phenyl)benzamide substructure is instrumental in the inhibitor's ability to stabilize the inactive "DFG-out" conformation.[5] The trifluoromethylphenyl group often inserts into a hydrophobic pocket created by the flipped DFG motif, effectively locking the kinase in its inactive state. This interaction is crucial for the high potency and selectivity of these compounds.[5]

The following diagram illustrates the general binding mode of a Type II inhibitor with the described core structure to the Bcr-Abl kinase domain.

Caption: Inhibition of BCR-ABL signaling by ethynyl-benzamide derivatives.

The key downstream pathways affected include:

-

RAS/MAPK Pathway: Inhibition of this pathway leads to a decrease in cell proliferation.

-

PI3K/AKT/mTOR Pathway: Blocking this pathway promotes apoptosis and inhibits cell survival.

-

STAT Pathway: Inhibition of STAT signaling reduces the expression of anti-apoptotic proteins.

Experimental Validation of the Mechanism of Action

The mechanism of action of these inhibitors has been elucidated through a variety of experimental techniques.

In Vitro Kinase Assays

These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified Bcr-Abl kinase.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Reagents:

-

Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the Bcr-Abl enzyme and the biotinylated peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature.

-

Stop the reaction and add the HTRF detection reagents.

-

Incubate to allow for antibody binding.

-

Read the fluorescence at 665 nm and 620 nm.

-

-

Data Analysis:

-

The ratio of the fluorescence signals is proportional to the amount of phosphorylated substrate.

-

IC50 values are calculated by plotting the percent inhibition against the compound concentration.

-

| Compound | BCR-ABL (Wild-Type) IC50 (nM) | BCR-ABL (T315I) IC50 (nM) | Reference |

| AKE-72 | < 0.5 | 9 | [4][6] |

| Ponatinib | 0.37 | 2.0 |

Cellular Proliferation Assays

These assays determine the effect of the inhibitor on the growth of cancer cells that are dependent on Bcr-Abl signaling.

Protocol: Ba/F3 Cell Proliferation Assay

-

Cell Lines:

-

Parental Ba/F3 cells (dependent on IL-3 for survival)

-

Ba/F3 cells engineered to express wild-type Bcr-Abl (IL-3 independent)

-

Ba/F3 cells engineered to express Bcr-Abl T315I (IL-3 independent)

-

-

Procedure:

-

Seed the Ba/F3 cell lines in 96-well plates.

-

Add the test compound at various concentrations.

-

Incubate for 48-72 hours.

-

Assess cell viability using a reagent such as CellTiter-Glo®.

-

-

Data Analysis:

-

GI50 (concentration for 50% growth inhibition) values are calculated.

-

A high degree of selectivity is demonstrated if the compound is significantly more potent in the Bcr-Abl expressing cells compared to the parental cell line.

-

| Cell Line | AKE-72 GI50 (nM) | Reference |

| K-562 (BCR-ABL positive) | < 10 | [4][6] |

| Ba/F3 (BCR-ABL WT) | Potent Inhibition | [4] |

| Ba/F3 (BCR-ABL T315I) | Potent Inhibition | [4] |

Western Blot Analysis

This technique is used to measure the phosphorylation status of Bcr-Abl and its downstream targets within cells.

Protocol: Western Blot for Phospho-BCR-ABL

-

Procedure:

-

Treat Bcr-Abl expressing cells with the inhibitor for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated Bcr-Abl and total Bcr-Abl.

-

Add HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

A decrease in the ratio of phosphorylated Bcr-Abl to total Bcr-Abl indicates target engagement and inhibition.

-

Conclusion and Future Directions

The development of pan-BCR-ABL inhibitors containing the 3-ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide scaffold represents a significant advancement in the treatment of CML, particularly for patients with resistant mutations. The unique structural features of these molecules allow them to effectively inhibit both wild-type and mutated forms of the Bcr-Abl kinase by binding to and stabilizing the inactive "DFG-out" conformation. The ethynyl linker plays a crucial role in overcoming the steric hindrance of the T315I gatekeeper mutation.

Future research in this area will likely focus on:

-

Improving Selectivity: While highly potent, some pan-inhibitors can have off-target effects. Fine-tuning the chemical structure to enhance selectivity for Bcr-Abl over other kinases is an ongoing effort.

-

Overcoming Emerging Resistance: As with any targeted therapy, the potential for new resistance mechanisms to emerge remains. Understanding these mechanisms will be critical for the design of the next generation of inhibitors.

-

Exploring New Therapeutic Areas: The principles learned from the design of these Bcr-Abl inhibitors can be applied to the development of inhibitors for other clinically relevant kinases.

This in-depth understanding of the mechanism of action is vital for the rational design of more effective and safer targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

-

Changzhou YongXu Chemical Co., Ltd. (n.d.). 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide|957147-18-1. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. Retrieved from [Link]

-

Bullock, A. N., Liang, G., Ding, K., & Lu, X. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry, 61(17), 7977–7990. [Link]

-

El-Damasy, A. K., Kim, H. J., Park, J. W., Nam, Y., Hur, W., Bang, E. K., & Keum, G. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235914. [Link]

-

Gevorgyan, A., et al. (2016). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 21(11), 1590. [Link]

-

El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online. [Link]

-

Patsnap Synapse. (2024, June 21). What are Bcr-Abl inhibitors and how do they work? Retrieved from [Link]

-

MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3494. [Link]

-

ResearchGate. (2023). (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

-

Purdue University. (n.d.). Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

Bertoni, F., et al. (2020). Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to. Cancers, 12(9), 2636. [Link]

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[6][8]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

-

Nagar, B. (2011). The Ins and Outs of Bcr-Abl Inhibition. Current Medicinal Chemistry, 18(19), 2955–2963. [Link]

-

Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Retrieved from [Link]

Sources

- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide|957147-18-1--Changzhou YongXu [czyxchem.com]

The 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide Scaffold: A Privileged Motif for Potent Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in Kinase-Targeted Therapies

The landscape of oncology has been reshaped by the advent of kinase inhibitors, molecules designed to block the activity of specific protein kinases that drive cancer cell proliferation and survival. However, the emergence of drug resistance, often through mutations in the kinase domain, remains a significant clinical challenge. This guide delves into the "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" scaffold, a key structural motif that has proven instrumental in the development of a new generation of kinase inhibitors capable of overcoming this resistance. While not a standalone inhibitor, this core structure is a cornerstone in the design of potent, clinically relevant drugs, most notably in the fight against Chronic Myeloid Leukemia (CML).

This document will serve as a technical guide for researchers and drug development professionals, providing insights into the mechanism of action, structure-activity relationships (SAR), synthetic strategies, and preclinical evaluation of kinase inhibitors built upon this privileged scaffold. We will focus on its most prominent application: the inhibition of the BCR-ABL kinase, including the formidable T315I "gatekeeper" mutation.

Part 1: The BCR-ABL Kinase and the T315I Mutation: A Persistent Challenge

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a translocation that results in the fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia (ABL) viral oncogene. The resulting BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic stem cells.

The first-generation BCR-ABL inhibitor, imatinib, revolutionized the treatment of CML. However, its efficacy is often compromised by the development of resistance, with the T315I mutation being the most common and challenging.[1][2] This single amino acid substitution from threonine to isoleucine at the "gatekeeper" position of the ATP-binding pocket sterically hinders the binding of imatinib and second-generation inhibitors.[1]

Caption: Simplified BCR-ABL signaling cascade in CML.

Part 2: Deciphering the Molecular Interactions: SAR and Mechanism of Inhibition

The "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" scaffold is a key component of potent pan-BCR-ABL inhibitors like ponatinib.[3][4] Its design is a testament to the power of structure-guided drug discovery.

Key Structural Features and Their Roles:

-

Ethynyl Linker: This rigid linker is crucial for accommodating the bulkier isoleucine side chain of the T315I mutant, a feature that first- and second-generation inhibitors lack.[3][4]

-

N-(3-(trifluoromethyl)phenyl)benzamide Core: This moiety forms essential hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the ABL kinase domain. The trifluoromethyl group often enhances binding affinity.[5]

-

Substitutions on the Benzamide Ring: Modifications at other positions of the benzamide ring are critical for potency and selectivity. For instance, in ponatinib, an imidazo[1,2-b]pyridazine group is attached to the ethynyl linker, which forms a key hydrogen bond with the hinge region of the kinase.[3][4]

-

The "Privileged" Tail: A common feature in potent BCR-ABL inhibitors is the presence of a 4-((4-methyl(ethyl)piperazin-1-yl) methyl)-3-(trifluoromethyl)phenyl moiety. This "tail" is predicted to be protonated at physiological pH and forms a crucial hydrogen bond with the carbonyl oxygen of Ile360 in the activation loop of BCR-ABL.[1][6]

Caption: Competitive inhibition of the ABL kinase domain.

Part 3: Synthetic Strategies for Benzamide-Based Kinase Inhibitors

The synthesis of derivatives based on the "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" scaffold generally involves a convergent approach. A common method is the Sonogashira coupling to introduce the ethynyl linker, followed by an amide bond formation.

Generalized Synthetic Protocol:

-

Sonogashira Coupling: A key step involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide. For example, coupling 3-ethynylbenzoic acid with a suitable halogenated aromatic compound.

-

Amide Bond Formation: The resulting carboxylic acid is then coupled with an appropriate aniline derivative, such as 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][7]

Caption: General synthetic workflow for benzamide inhibitors.

Part 4: A Roadmap for Preclinical Evaluation

A rigorous preclinical evaluation is essential to characterize the potency, selectivity, and therapeutic potential of a novel kinase inhibitor based on this scaffold.

A. Biochemical Assays: Quantifying Kinase Inhibition

The initial step is to determine the in vitro inhibitory activity of the compound against the target kinase(s).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key metric. This is typically determined using enzymatic assays with recombinant kinase domains. It is crucial to test against both wild-type BCR-ABL and the T315I mutant.[4][8] A broad panel of other kinases should also be screened to assess selectivity.

| Kinase Target | IC50 (nM) - Compound X | IC50 (nM) - Ponatinib |

| BCR-ABL (Wild-Type) | [Insert Data] | < 0.5 |

| BCR-ABL (T315I) | [Insert Data] | 9 |

| VEGFR2 | [Insert Data] | 1.5 |

| FGFR1 | [Insert Data] | 2.2 |

| SRC | [Insert Data] | 5.4 |

| Data for Ponatinib from published sources for comparative purposes. |

B. Cell-Based Assays: Assessing Cellular Effects

Cell-based assays provide insights into the compound's activity in a more biologically relevant context.

-

Cell Proliferation/Viability Assays: The effect of the compound on the proliferation of CML cell lines, such as K562 (BCR-ABL positive) and Ba/F3 cells engineered to express wild-type or T315I BCR-ABL, should be evaluated.[4][8]

-

Apoptosis Assays: Induction of apoptosis is a desired outcome of targeted cancer therapy. This can be assessed by methods like Annexin V/PI staining and analysis of caspase activation.[2]

C. In Vivo Efficacy Studies: Testing in Animal Models

The final stage of preclinical evaluation involves testing the compound's anti-tumor activity in animal models.

-

Xenograft Models: Immunocompromised mice are implanted with CML cells (e.g., Ba/F3-BCR-ABL-T315I). The effect of the compound on tumor growth and survival is then monitored.[2][4]

Part 5: Future Directions and Broader Applications

The "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" scaffold is not limited to BCR-ABL inhibition. Its favorable drug-like properties and ability to be readily modified make it an attractive starting point for developing inhibitors against other kinases implicated in cancer and other diseases. Future research may focus on:

-

Targeting Other Kinases: Adapting the scaffold to target other kinases with gatekeeper mutations.

-

Improving Safety Profiles: Modifying the structure to reduce off-target effects and improve the therapeutic index.

-

Combination Therapies: Investigating the synergistic effects of these inhibitors with other anti-cancer agents.

The journey from a promising chemical scaffold to a life-saving drug is long and arduous. However, the principles of rational drug design, exemplified by the development of inhibitors based on the "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" core, have provided a clear path forward in the ongoing battle against cancer.

References

-

Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region - ACS Publications. [Link]

-

Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed. [Link]

-

(PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - ResearchGate. [Link]

-

Full article: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - Taylor & Francis. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE - Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-El-Damasy-Kim/56b4643034293f773412753a473f15598696b940]([Link]

-

3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide | C21H14F3N3O | CID 163409957 - PubChem. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - NIH. [Link]

-

Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - NIH. [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - Semantic Scholar. [Link]

-

YouTube. [Link]

-

N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system - PubMed. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. [Link]

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

-

Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists | Request PDF - ResearchGate. [Link]

-

Preclinical development of a novel BCR-ABL T315I inhibitor against chronic myeloid leukemia - PubMed. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Preclinical development of a novel BCR-ABL T315I inhibitor against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

"3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" in vitro assay protocol

Application Note: In Vitro Characterization of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide

Introduction & Mechanism of Action

3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide represents a privileged pharmacophore in kinase inhibitor discovery, specifically designed as a Type II Kinase Inhibitor or a chemical probe. Its structure combines a benzamide core with a hydrophobic "tail" (3-trifluoromethylphenyl) and a reactive or steric "head" (3-ethynyl).

-

Mechanism (Type II Binding): The N-(3-(trifluoromethyl)phenyl) moiety is a classic "tail" group found in FDA-approved drugs like Sorafenib and Nilotinib . It binds to the hydrophobic allosteric pocket created when the kinase adopts the inactive "DFG-out" conformation.

-

The Ethynyl Handle: The 3-ethynyl group serves two critical functions:

-

Steric Fit: It mimics the ethynyl linker found in Ponatinib (AP24534), allowing the molecule to bypass the steric clash of "gatekeeper" mutations (e.g., T315I in BCR-ABL).

-

Chemical Biology (ABPP): The terminal alkyne is a bioorthogonal handle, enabling Activity-Based Protein Profiling (ABPP) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to identify unknown kinase targets.

-

Primary Applications:

-

Potency profiling against Tyrosine Kinases (e.g., BCR-ABL, DDR1, c-Kit, PDGFR).[1]

-

"Click" chemistry-based target deconvolution.

-

Fragment-based drug discovery (FBDD) screening.

Material Preparation & Handling

Compound Properties:

-

Molecular Weight: ~289.25 g/mol

-

Solubility: Highly lipophilic. Insoluble in water.

-

Stock Solvent: Dimethyl Sulfoxide (DMSO).

Preparation Protocol:

| Parameter | Specification | Notes |

|---|---|---|

| Stock Concentration | 10 mM or 50 mM | Dissolve in 100% anhydrous DMSO. Vortex for 1 min. |

| Storage | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles (max 3 cycles). |

| Working Solution | 4x Concentration | Dilute stock in Assay Buffer (max 1% DMSO final). |

| Stability | High | The ethynyl group is stable but avoid strong acids/bases. |

Protocol A: Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of the compound against a specific kinase target (e.g., Abl1 T315I or DDR1). Principle: Measures ADP generation from the kinase reaction. The assay is performed in two steps: kinase reaction and ADP detection.

Reagents:

-

Recombinant Kinase (e.g., Abl1 T315I, 1-5 ng/well).

-

Substrate: Peptide (e.g., Abltide) or Protein (e.g., MBP).

-

ATP (Ultrapure).

-

ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

-

Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow Diagram (DOT):

Step-by-Step Procedure:

-

Compound Dilution: Prepare a 3-fold serial dilution of the compound in DMSO (10 mM to 1 nM). Dilute 1:25 into Assay Buffer to generate 4x Working Solutions .

-

Pre-Incubation (Critical for Type II Inhibitors):

-

Add 2.5 µL of 4x Kinase to a 384-well white plate.

-

Add 2.5 µL of 4x Compound .

-

Note: Incubate for 15-30 minutes at Room Temperature (RT). Type II inhibitors require time to induce the DFG-out conformational change.

-

-

Kinase Reaction:

-

Add 5 µL of 2x ATP/Substrate Mix . (Final ATP concentration should be at

). -

Incubate for 60 minutes at RT.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent . Incubate 40 min (depletes unconsumed ATP).

-

Add 20 µL of Kinase Detection Reagent . Incubate 30 min (converts ADP to ATP -> Luciferase).

-

-

Data Acquisition: Read Luminescence on a plate reader (e.g., EnVision or GloMax).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Validate that the compound penetrates the cell membrane and inhibits the phosphorylation of a downstream substrate (e.g., CrkL for BCR-ABL).

Cell Model: K562 cells (BCR-ABL positive) or Ba/F3 cells expressing the target kinase.

Workflow Diagram (DOT):

Step-by-Step Procedure:

-

Seeding: Seed K562 cells at

cells/mL in RPMI-1640 + 10% FBS. -

Treatment: Treat cells with serial dilutions of the compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours .

-

Control: DMSO (Vehicle) and Ponatinib (Positive Control, 100 nM).

-

-

Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., Roche cOmplete™ + PhosSTOP™).

-

Blotting:

-

Load 20-30 µg protein per lane.

-

Primary Antibody: Anti-phospho-CrkL (Tyr207) (Cell Signaling Tech #3181).

-

Loading Control: Anti-GAPDH or Total CrkL.

-

-

Analysis: Quantify band intensity. Calculate EC50 of phosphorylation inhibition.

Protocol C: Click Chemistry Labeling (Optional)

Objective: If using the compound as a probe (ABPP), label the target protein in cell lysates.

-

Incubation: Incubate cell lysate (1 mg/mL) with the compound (1-10 µM) for 1 hour.

-

Click Reaction: Add the "Click Mix" to the lysate:

-

Azide-Tag: Biotin-Azide or TAMRA-Azide (100 µM).

-

Catalyst: CuSO4 (1 mM).

-

Reducing Agent: TCEP (1 mM).

-

Ligand: TBTA (100 µM).

-

-

Reaction: Incubate for 1 hour at RT in the dark.

-

Analysis: Run SDS-PAGE. Detect via Streptavidin-HRP (Western) or In-Gel Fluorescence.

Data Analysis & Troubleshooting

IC50 Calculation:

-

Normalize data:

. -

Fit data to a 4-parameter logistic (4PL) equation (Sigmoidal Dose-Response) using GraphPad Prism or XLfit.

Troubleshooting Matrix:

| Issue | Possible Cause | Solution |

|---|---|---|

| High Background (Kinase) | Incomplete ATP depletion | Extend "Stop" incubation time; Ensure ATP < 100 µM. |

| Low Signal (Kinase) | Enzyme degradation | Use fresh kinase; Add 0.01% Triton X-100 to prevent sticking. |

| No Inhibition (Cellular) | Poor permeability | Check LogP; Increase incubation time to 6-12 hours. |

| Precipitation | High Concentration | Do not exceed 1% DMSO; Check solubility limit in buffer. |

References

-

Liu, X. et al. (2016). "Development of Alkyne-Containing Pyrazolopyrimidines to Overcome Drug Resistance of Bcr-Abl Kinase." Journal of Medicinal Chemistry. Link

-

Promega. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

-

Cell Signaling Technology. (2023). "Western Blotting Protocol - Phospho-Proteins." CST Protocols. Link

-

Speers, A.E. & Cravatt, B.F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. Link

-

Yang, S. et al. (2017).[1] "3-Acetylenyl-Pyrazole-Pyrimidine Derivative, Preparation Method Therefor and Uses Thereof." Google Patents (US10266537B2). Link

Sources

Laboratory synthesis and purification of "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide"

Application Note: High-Fidelity Synthesis of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide

Abstract & Scientific Context

This application note details the laboratory-scale synthesis and purification of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide . This molecule represents a critical "click-ready" scaffold in medicinal chemistry, structurally analogous to the linker regions of Type II kinase inhibitors such as Ponatinib [1].

The compound features two distinct functional motifs:

-

3-Trifluoromethylphenyl group: Enhances lipophilicity and metabolic stability, a common bioisostere in drug design.

-

3-Ethynyl group: A terminal alkyne serving as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

Scope: This protocol prioritizes the HATU-mediated amide coupling strategy over traditional acid chloride routes. While acid chlorides are viable for scale-up, HATU offers superior chemoselectivity and ease of purification at the research scale (100 mg – 5 g), minimizing the risk of alkyne polymerization or hydrolysis [2].

Strategic Route Selection

The synthesis relies on the condensation of 3-ethynylbenzoic acid with 3-(trifluoromethyl)aniline .

| Method | Reagents | Pros | Cons | Decision |

| Acid Chloride | SOCl₂, Pyridine | Low cost, scalable. | Harsh conditions; HCl byproduct can induce alkyne polymerization; moisture sensitive. | Rejected for Research Scale |

| Carbodiimide | EDCI, HOBt | Mild conditions. | Urea byproducts (DIU/EDU) can be difficult to remove from benzamides. | Secondary Option |

| Uronium (HATU) | HATU, DIPEA | Fast kinetics, high conversion, negligible epimerization. | Higher reagent cost. | Selected Protocol |

Reaction Mechanism (HATU Activation):

-

Activation: The carboxylate of 3-ethynylbenzoic acid attacks HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[1]

-

Stabilization: The HOAt anion (released from HATU) attacks the intermediate to form a reactive OAt-active ester .[2]

-

Amidation: The 3-(trifluoromethyl)aniline nucleophile attacks the active ester, expelling HOAt and forming the amide bond [3].

Materials & Equipment

Reagents:

-

Reactant A: 3-Ethynylbenzoic acid (CAS: 7760-38-5) - Purity ≥97%

-

Reactant B: 3-(Trifluoromethyl)aniline (CAS: 98-16-8) - Liquid, Density ~1.28 g/mL

-

Coupling Agent: HATU (CAS: 148893-10-1)

-

Base: N,N-Diisopropylethylamine (DIPEA/Hünig's Base) - Anhydrous

-

Solvent: N,N-Dimethylformamide (DMF) - Anhydrous, stored over molecular sieves

Equipment:

-

Round-bottom flask (25 mL or 50 mL) with magnetic stir bar.

-

Inert gas line (Nitrogen or Argon).[2]

-

Rotary evaporator with high-vacuum pump (for DMF removal).

-

Flash chromatography system (Silica gel).

Experimental Protocol

Scale: 1.0 mmol (approx. 146 mg of starting acid).

Step 1: Activation of Carboxylic Acid

-

Flame-dry a 25 mL round-bottom flask and cool under a stream of Nitrogen.

-

Add 3-ethynylbenzoic acid (146 mg, 1.0 mmol, 1.0 equiv) and a magnetic stir bar.

-

Add anhydrous DMF (5.0 mL). Note: Concentration should be ~0.2 M to ensure solubility.

-

Add DIPEA (387 mg, 522 µL, 3.0 mmol, 3.0 equiv) via syringe. Stir for 2 minutes.

-

Add HATU (418 mg, 1.1 mmol, 1.1 equiv) in one portion.

-

Observation: The solution typically turns yellow/orange.

-

-

Stir at Room Temperature (RT) for 15 minutes to ensure complete formation of the OAt-active ester.

Step 2: Amide Coupling

-

Add 3-(trifluoromethyl)aniline (161 mg, 125 µL, 1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.

-

Stir the reaction under Nitrogen at RT for 4–16 hours .

Step 3: Workup (Extraction)

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL).

-

Transfer to a separatory funnel.

-

Wash 1: 10% Aqueous LiCl solution (2 x 20 mL). Critical: LiCl helps remove DMF from the organic layer.

-

Wash 2: Saturated NaHCO₃ (20 mL) to remove unreacted acid.

-

Wash 3: 1M HCl or 5% Citric Acid (20 mL) to remove unreacted aniline and DIPEA.

-

Wash 4: Brine (saturated NaCl, 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude solid.

Purification & Visualization

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution from 100% Hexane to 20% EtOAc/Hexane.

-

Note: The product typically elutes around 15-20% EtOAc due to the lipophilic CF3 group.

-

Alternative (Recrystallization): If the crude purity is >90%, recrystallize from Ethanol/Water (9:1) . Heat to reflux until dissolved, then cool slowly to 4°C.

Workflow Logic (Graphviz)

Caption: Step-by-step synthetic workflow for HATU-mediated amide coupling.

Analytical Validation (QC)

To ensure scientific integrity, the isolated product must meet these criteria:

| Technique | Expected Signal / Observation | Interpretation |

| Appearance | White to off-white powder | High purity (>95%). |

| Yield | 70% – 85% | Typical for HATU couplings on this scale. |

| ¹H NMR (DMSO-d₆) | δ ~10.5 ppm (s, 1H, NH) | Amide proton confirmation. |

| ¹H NMR (Alkyne) | δ ~4.3-4.5 ppm (s, 1H) | Terminal alkyne proton (distinctive singlet). |

| ¹⁹F NMR | δ ~ -62 ppm (s, 3F) | Trifluoromethyl group validation. |

| LC-MS (ESI+) | [M+H]⁺ = 290.08 | Calculated MW: 289.07. |

IR Spectroscopy: Look for the characteristic alkyne C≡C stretch (weak) around 2100–2250 cm⁻¹ and the C≡C-H stretch (strong, sharp) around 3300 cm⁻¹.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet DMF (Hydrolysis of active ester). | Use fresh anhydrous DMF or store over 4Å molecular sieves. |

| Starting Material Remains | Incomplete activation. | Ensure HATU is added after DIPEA; extend activation time to 30 mins. |

| Product is Colored (Brown) | Alkyne oxidation (Glaser coupling). | Degas solvents with Nitrogen; ensure inert atmosphere during reaction. |

| Poor Separation | Co-elution with HOAt byproduct. | Add an extra NaHCO₃ wash during workup or use a shallower gradient (e.g., 0-10% EtOAc). |

References

-

El-Damasy, A. K., et al. (2023).[4] "Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor."[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).

-

BenchChem Technical Guide. (2025). "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent."

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

Sources

Sonogashira coupling reaction for "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" synthesis.

Executive Summary

This application note details the optimized synthetic protocol for 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide , a "privileged scaffold" frequently utilized in Type II kinase inhibitors (e.g., Ponatinib analogs) targeting the DFG-out conformation of BCR-ABL and VEGFR.

While amide coupling is routine, the subsequent installation of the ethynyl moiety via Sonogashira coupling presents specific challenges in a drug discovery context: controlling Glaser homocoupling, ensuring complete conversion of aryl iodides, and meeting ICH Q3D guidelines for residual palladium. This guide prioritizes a Route A strategy (Amide Formation

Retrosynthetic Strategy

The synthesis is designed to avoid the handling of volatile or unstable terminal alkynes in early steps. We utilize Trimethylsilylacetylene (TMSA) as a masked acetylene equivalent, allowing for a robust cross-coupling followed by a mild deprotection.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide core followed by late-stage alkynylation.

Experimental Protocols

Stage 1: Synthesis of the Aryl Iodide Scaffold

Rationale: Iodides are preferred over bromides for the subsequent Sonogashira step due to the weaker C-I bond strength (approx. 57 kcal/mol vs. 68 kcal/mol for C-Br), allowing for milder coupling conditions (Room Temperature) which suppresses side reactions.

Reagents:

-

3-Iodobenzoic acid (1.0 equiv)

-

3-(Trifluoromethyl)aniline (1.1 equiv)

-

HATU (1.2 equiv) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Protocol:

-

Charge a round-bottom flask with 3-iodobenzoic acid and anhydrous DMF (5 mL/mmol).

-

Add DIPEA and stir at Room Temperature (RT) for 10 min.

-

Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 min to form the active ester.

-

Add 3-(trifluoromethyl)aniline dropwise.

-

Stir at RT for 4–6 hours. Monitor by LC-MS (Target Mass: M+H).

-

Workup: Pour the reaction mixture into ice-water (10x volume). The product should precipitate.

-

Filter the solid, wash with water (

) and hexanes ( -

Dry under high vacuum. Yield is typically 85–95%.

Stage 2: Sonogashira Coupling (The Critical Step)

Rationale: This step employs a Pd(II) precatalyst which is reduced in situ to Pd(0). Copper(I) iodide acts as a co-catalyst to activate the terminal alkyne via a copper-acetylide intermediate.

Critical Parameter - Oxygen Exclusion: Oxygen promotes the oxidative dimerization of the alkyne (Glaser coupling), consuming the TMS-acetylene reagent and generating di-yne impurities that are difficult to separate.

Reagents:

-

Aryl Iodide Intermediate (from Stage 1) (1.0 equiv)

-

Trimethylsilylacetylene (TMSA) (1.5 equiv)

-

Catalyst: Pd(PPh

) -

Co-catalyst: CuI (0.05 equiv / 5 mol%)

-

Base: Triethylamine (Et

N) (3.0 equiv) -

Solvent: THF (anhydrous, degassed)

Protocol:

-

Degassing: In a Schlenk flask, combine the Aryl Iodide, Pd(PPh

) -

Add anhydrous THF and Et

N via syringe. Sparge the solution with Argon for 10 minutes. -

Add TMS-acetylene dropwise via syringe.

-

Stir at Room Temperature for 12–18 hours.

-

Note: If reaction is sluggish after 6h, heat to 40°C. Avoid temperatures >60°C to prevent catalyst decomposition.

-

-

Monitoring: Check TLC (Hexane/EtOAc). The starting iodide spot should disappear. A fluorescent blue spot (the product) often appears.

-

Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd/Cu residues. Wash filtrate with sat. NH

Cl (to complex residual Cu) and brine. -

Purification: Flash chromatography (SiO

, Gradient 0

Stage 3: Desilylation (Deprotection)

Reagents:

-

TMS-Protected Intermediate (1.0 equiv)

-

TBAF (1.0 M in THF) (1.2 equiv) OR K

CO -

Solvent: THF (if using TBAF) or MeOH/THF (if using K

CO

Protocol:

-

Dissolve the TMS-intermediate in THF.

-

Add TBAF solution dropwise at 0°C.

-

Stir for 30 min at 0°C, then warm to RT for 1 hour.

-

Workup: Quench with water. Extract with EtOAc.

-

Final Purification: Recrystallization from EtOH/Water or column chromatography.

Mechanistic Insight & Troubleshooting

The Sonogashira reaction operates via two synergistic cycles: the Palladium Cycle (oxidative addition/reductive elimination) and the Copper Cycle (transmetallation).

Figure 2: The Dual-Cycle Mechanism. Note that the Transmetallation step is often rate-determining in sterically hindered substrates.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Reaction | Catalyst poisoning or inactive Aryl Halide. | Ensure Ar-I (not Ar-Cl) is used. Degas solvents rigorously. Increase Pd loading to 5 mol%. |

| Glaser Product (Di-yne) | Oxygen presence.[1][2][3] | Rigorous Degassing: Use Freeze-Pump-Thaw cycles.[1] Ensure CuI is white/off-white, not green (oxidized). |

| Black Precipitate (Pd Black) | Catalyst decomposition (Pd aggregation). | Add excess ligand (PPh |

| Incomplete Conversion | Acetylene volatility or consumption. | Add TMS-acetylene in portions (0.5 equiv every 2 hours). Use a sealed tube if volatile. |

Industrial Considerations: Palladium Scavenging

For pharmaceutical applications, residual Pd must be

Recommended Scavenging Protocol:

-

After the reaction, dissolve the crude mixture in THF/MeOH (10:1).

-

Add SiliaMetS® Thiol or Smopex®-111 (metal scavenger resins) at 20 wt% relative to the crude mass.

-

Stir at 50°C for 4 hours.

-

Filter through a 0.45

m membrane. -

This treatment typically reduces Pd levels from ~1000 ppm to <20 ppm.

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4][5] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007).[5][6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant.[7] Journal of Medicinal Chemistry, 53(12), 4701–4719. Link

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

"3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide" solubility challenges and solutions

An In-Depth Technical Guide to the Solubility of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide

As a Senior Application Scientist, this guide is designed to provide you with both foundational knowledge and actionable troubleshooting strategies for handling "3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide". This molecule's distinct structural features present unique solubility challenges that are common among modern, complex drug candidates. This document moves beyond simple data presentation to explain the underlying chemical principles governing its solubility, empowering you to make informed decisions during your research.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial questions and provides a framework for understanding the molecule's behavior.

FAQ 1: I'm having trouble dissolving 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide. Why is it so poorly soluble?

Answer: The solubility behavior of this compound is dictated by its molecular structure, which contains several features that favor low aqueous solubility and high lipophilicity.

-

Aromatic Rings: The presence of two phenyl rings creates a large, non-polar surface area, making the molecule inherently hydrophobic.

-

Trifluoromethyl (-CF3) Group: This is a powerful functional group in medicinal chemistry. The -CF3 group is highly lipophilic and acts as a strong electron-withdrawing group.[1][2] It significantly increases the molecule's tendency to dissolve in fats and non-polar solvents while decreasing its affinity for water.[2][3] The carbon-fluorine bond is also very strong, which contributes to the molecule's metabolic stability but does not aid in its dissolution in polar solvents.[2]

-

Benzamide Core: While the amide group (-CONH-) can participate in hydrogen bonding, its influence is largely overshadowed by the rest of the hydrophobic scaffold.

-

Crystalline Structure: Many complex organic molecules, especially those with planar aromatic systems, can pack tightly into a stable crystal lattice. High lattice energy means that a significant amount of energy is required to break apart the crystal and solvate the individual molecules, leading to low solubility.[4]

A similar compound, 3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide, has a predicted water solubility in the range of 1.29 x 10⁻⁵ mg/L, which is considered practically insoluble.[5] Given the structural similarities, it is expected that 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide will exhibit similarly poor aqueous solubility.

FAQ 2: What is the best starting point for solvent selection?

Answer: Based on the "like dissolves like" principle, you should begin with organic solvents that can accommodate the molecule's lipophilic and aromatic nature.[6] Avoid starting with purely aqueous buffers.

The workflow below provides a logical progression for solvent screening.

Caption: Initial solvent selection workflow for 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide.

Data Summary: Predicted Solubility in Common Lab Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale & Causality |

| Polar Aprotic | DMSO, DMF, THF, Acetone | High | These solvents have a high dielectric constant and polarity to disrupt the crystal lattice but lack acidic protons, which complements the molecule's non-polar character. Benzamides often show good solubility in these solvents.[6][7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These are effective at dissolving non-polar, lipophilic compounds. DCM is often used for work-up and purification, but its volatility can be an issue for preparing stable stock solutions.[8] |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While polar, their ability to hydrogen bond can solvate the amide group. However, the large hydrophobic structure limits overall solubility. Solubility of benzamides in alcohols is generally lower than in aprotic solvents.[7] |

| Non-Polar | Toluene, Hexanes, Diethyl Ether | Low to Moderate | May be effective, especially Toluene due to pi-pi stacking interactions with the aromatic rings. Hexanes are generally poor solvents for complex molecules with polar functional groups. |

| Aqueous Buffers | PBS, Tris, Acetate Buffers | Extremely Low | The molecule's high lipophilicity, driven by the -CF3 group and aromatic rings, makes it practically insoluble in water across the physiological pH range.[2][5] |

FAQ 3: My compound dissolves in DMSO but crashes out when I dilute it into my aqueous assay buffer. What can I do?

Answer: This is a classic problem for poorly soluble compounds and occurs when the final concentration of the organic co-solvent (DMSO) is too low to maintain solubility in the aqueous medium.

Immediate Troubleshooting Steps:

-

Lower the Final Compound Concentration: You may be exceeding the solubility limit in the final assay medium. Try a lower concentration.

-

Increase the Co-solvent Percentage: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (typically <1%, often <0.5%). Prepare your dilutions to stay within this limit.

-

Use an Intermediate Solvent: Instead of diluting directly from a high-concentration DMSO stock into the aqueous buffer, perform a serial dilution in a solvent mixture that more closely resembles the final buffer (e.g., 50:50 DMSO:Buffer, then 10:90, etc.).

-

Add Surfactants or Solubilizers: Incorporate a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 into your final aqueous buffer to help form micelles that can encapsulate the compound.[9]

Part 2: Advanced Solutions & Methodologies

If basic solvent selection fails, more advanced formulation strategies are necessary. This section provides detailed protocols and decision-making frameworks.

FAQ 4: How do I accurately determine the equilibrium solubility of my compound?

Answer: The gold-standard method is the Shake-Flask Method , which measures the thermodynamic equilibrium solubility.[10] This protocol is adapted from WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[11]

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation:

-

Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8) and select your organic solvents of interest.[11]

-

Ensure all solvents are of high purity (e.g., HPLC grade).

-

-

Execution:

-

Add an excess amount of solid 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide to a known volume of each solvent in a sealed, inert vial (e.g., glass vial with a PTFE-lined cap). "Excess" means visible undissolved solid should remain at the end of the experiment.

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. For poorly soluble compounds, this can be 24 to 72 hours.

-

-

Sample Processing:

-

Once equilibrium is reached, let the vials stand at the set temperature to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.[12]

-

-

Analysis:

FAQ 5: What are the primary strategies for enhancing the solubility of this compound for in vitro and in vivo studies?

Answer: The choice of strategy depends heavily on the intended application. The goal is often to create a formulation that can be administered and maintain the drug in a dissolved or finely dispersed state long enough for absorption or activity.[13]

Caption: Decision tree for selecting a solubility enhancement strategy.

In-Depth Look at Enhancement Strategies:

-

Co-solvency: This involves using a mixture of solvents to increase solubility. For pre-clinical studies, biocompatible co-solvents like PEG-400, propylene glycol, and ethanol are often used in combination with water.[14][15] This is a simple and effective technique for many parenteral dosage forms.[15]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules like ours, forming an inclusion complex that has significantly improved aqueous solubility.[16][17] This is a very common strategy for both in vitro and in vivo applications.

-

Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted to a high-energy amorphous state and dispersed within a polymer matrix (e.g., PVP, HPMC).[18][19] This eliminates the crystal lattice energy barrier, often leading to a state of supersaturation upon dissolution, which can dramatically improve oral absorption.[20]

-

Lipid-Based Formulations: For highly lipophilic compounds (LogP > 4), lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine microemulsion in the gastrointestinal tract, facilitating absorption.[13][20]

-

Particle Size Reduction (Nanosuspensions): Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[16][18] This creates a high-energy system that can improve both the rate and extent of dissolution.[4]

Part 3: Advanced Troubleshooting

FAQ 6: My HPLC analysis shows multiple peaks that I suspect are degradation products. How can I confirm this?

Answer: Benzamides can be susceptible to hydrolysis under strongly acidic or basic conditions, and the ethynyl group could potentially react under certain conditions. Light and oxygen can also cause degradation of aromatic compounds.[21] A forced degradation study is the definitive way to identify potential degradation products and establish the stability of your compound.

Protocol: Forced Degradation Study

-

Prepare Solutions: Prepare a stock solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Apply Stress Conditions (in separate vials):

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.

-

Oxidation: Add 3% H₂O₂.

-

Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose a solution to UV light as per ICH Q1B guidelines.

-

-

Incubation: Store the stressed samples, along with an unstressed control sample, for a defined period (e.g., 24-48 hours).

-

Analysis: Neutralize the acid and base samples, then analyze all samples by a stability-indicating HPLC method (typically one with a gradient capable of separating multiple components). Compare the chromatograms to identify new peaks corresponding to degradation products.[21]

This systematic approach will help you understand the compound's liabilities and ensure that the analytical methods you use are stability-indicating.

References

-

Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

-

Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

-

Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. IOSR Journal of Pharmacy. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

-

ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Altasciences. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide. PubChem. [Link]

-

Solving solubility issues in modern APIs. Teva API. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. World Health Organization (WHO). [Link]

-

Solubility and chemical quantification of APIs/drugs. Emmace. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

-

Examples of drugs bearing trifluoromethyl groups. ResearchGate. [Link]

-

3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. Pharmaffiliates. [Link]

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

-

Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

-

Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online. [Link]

-

3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide Properties. US EPA. [Link]

-

Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. ResearchGate. [Link]

-

Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE). Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(AKE-El-Gamal-Al-Sha%27er/e39b56f26487968516087545464a781b4916a4f1]([Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MOST Wiedzy. [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

-

GC Troubleshooting Guide. Phenova. [Link]

-

Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

-

Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. [Link]

-

struggling to dry sticky compounds – any advice? Reddit. [Link]

-

Benzamide, 3-(trifluoromethyl)-N-decyl-. NIST WebBook. [Link]

-

Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. tapi.com [tapi.com]

- 10. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 11. who.int [who.int]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. ijmsdr.org [ijmsdr.org]

- 15. ijpbr.in [ijpbr.in]

- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. researchgate.net [researchgate.net]

- 19. pharmaexcipients.com [pharmaexcipients.com]

- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide

Executive Summary & Strategy Selection

The synthesis of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide presents a classic medicinal chemistry challenge: forming an amide bond with an electron-deficient aniline . The trifluoromethyl (

To optimize yield, you must select the correct synthetic strategy based on your starting materials.

Strategic Decision Tree

Figure 1: Decision matrix for selecting the optimal synthetic pathway. Route A is more atom-economical but requires careful activation. Route B is longer but avoids handling the sensitive terminal alkyne during the amide coupling.

Protocol A: Direct Amide Coupling (Recommended)

Context: This route uses 3-ethynylbenzoic acid . The primary failure mode here is the poor nucleophilicity of 3-(trifluoromethyl)aniline.

Optimized Protocol: HATU-Mediated Coupling

We recommend HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over EDC/HOBt because the aza-benzotriazole moiety (HOAt) is a more effective leaving group, accelerating the reaction with deactivated anilines [1].

Reagents:

-

3-Ethynylbenzoic acid (1.0 equiv)

-

3-(Trifluoromethyl)aniline (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-ethynylbenzoic acid in anhydrous DMF (0.2 M concentration) under an inert atmosphere (

or Ar). -

Base Addition: Add DIPEA. Stir for 5 minutes.

-

Activation: Add HATU in one portion. The solution should turn slightly yellow.[1] Stir for 15–30 minutes at Room Temperature (RT) to form the activated ester.

-

Checkpoint: Do not add the aniline immediately. Allow the activated ester to form completely.

-

-

Coupling: Add 3-(trifluoromethyl)aniline.

-

Reaction: Stir at 50°C for 12–24 hours.

-

Note: While many HATU couplings work at RT, the electron-withdrawing

group often requires thermal energy to drive the reaction to completion.

-

-

Workup: Dilute with EtOAc. Wash sequentially with:

-

1N HCl (x2) – Critical to remove unreacted aniline.

-

Sat.

(x2) – Removes unreacted acid/HATU byproducts. -

Brine.

-

-